molecular formula C10H15BO3 B121918 4-Isobutoxyphenylboronic acid CAS No. 153624-44-3

4-Isobutoxyphenylboronic acid

Cat. No. B121918
M. Wt: 194.04 g/mol
InChI Key: UCIPLLNDFCCBAC-UHFFFAOYSA-N
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Description

4-Isobutoxyphenylboronic acid is a boronic acid derivative . It is a compound with the molecular formula C10H15BO3 .


Synthesis Analysis

Boronic acids, including 4-Isobutoxyphenylboronic acid, are commonly used as building blocks and synthetic intermediates . The synthesis of boronic acids is relatively simple and well-known .


Molecular Structure Analysis

The molecular structure of 4-Isobutoxyphenylboronic acid consists of a phenyl ring attached to a boronic acid group and an isobutoxy group . The molecular weight of this compound is 194.04 g/mol .


Chemical Reactions Analysis

Boronic acids, such as 4-Isobutoxyphenylboronic acid, can react with diols through a reversible covalent condensation pathway . This property makes them valuable for various applications, including medical diagnostics and biochemistry studies .


Physical And Chemical Properties Analysis

4-Isobutoxyphenylboronic acid has a molecular weight of 194.04 g/mol . It has two hydrogen bond donors and three hydrogen bond acceptors . Its exact mass and monoisotopic mass are 194.1114245 g/mol .

Scientific Research Applications

1. Solubility Determination in Organic Solvents

  • Methods of Application : The solubility was determined experimentally using a dynamic method, where the disappearance of turbidity was measured by light intensity using a luminance probe .
  • Results : The solubility of the ortho-isobutoxyphenylboronic acid was found to be significantly higher than that of other isomers for all tested solvents. The introduction of the isobutoxy group into the phenylboronic acid ring generally increased the solubility in most solvents .

2. Nanoscale Multi-Stimuli-Responsive Low-Molecular-Weight Hydrogelator

  • Summary of Application : 4-Isobutoxyphenylboronic acid was identified as a low-molecular-weight hydrogelator, which can form a network of cross-linked nanofibers combining amorphous and crystalline phases when dissolved in water .
  • Methods of Application : The hydrogel was formed by dissolving 4-Isobutoxyphenylboronic acid in water. The structure of the resulting hydrogel was analyzed using electron and optical microscopy, rheometry, and differential scanning calorimetry .
  • Results : The elastic modulus (G′) of the hydrogels could be tailored across 2 orders of magnitude, from 2.5 to 103 kPa, by adjusting the concentration of 4-Isobutoxyphenylboronic acid. The hydrogels were found to dissolve in response to various triggers and selectively absorb dyes for liquid mixture separation .

4. Hydrogel Formation

  • Summary of Application : 4-Isobutoxyphenylboronic acid can form hydrogels, which have applications in tissue engineering and drug delivery .
  • Methods of Application : The hydrogel is formed by dissolving 4-Isobutoxyphenylboronic acid in water. The structure of the resulting hydrogel is analyzed using various techniques .
  • Results : The hydrogels have unique viscoelastic, mechanical, and swelling properties, and can provide structural support for cell division while mimicking tissues .

5. Water Absorbent

  • Methods of Application : The hydrogel is formed by dissolving 4-Isobutoxyphenylboronic acid in water. The structure of the resulting hydrogel is analyzed using various techniques .
  • Results : The hydrogels have unique viscoelastic, mechanical, and swelling properties, and can absorb large amounts of water .

6. Biodegradable Scaffolds in Tissue Engineering

  • Summary of Application : 4-Isobutoxyphenylboronic acid can form hydrogels that can be used as biodegradable scaffolds in tissue engineering. These scaffolds provide structural support for cell division while mimicking tissues .
  • Methods of Application : The hydrogel is formed by dissolving 4-Isobutoxyphenylboronic acid in water. The structure of the resulting hydrogel is analyzed using various techniques .
  • Results : The hydrogels have unique viscoelastic, mechanical, and swelling properties, and can provide structural support for cell division while mimicking tissues .

Safety And Hazards

4-Isobutoxyphenylboronic acid may cause long-lasting harmful effects to aquatic life . It is recommended to avoid release to the environment and dispose of the contents/container to an approved waste disposal plant . Personal protective equipment should be used to avoid contact with skin and eyes, and inhalation of dust, mist, or vapors .

Future Directions

Boronic acids, including 4-Isobutoxyphenylboronic acid, have been gaining interest in medicinal chemistry due to their unique properties . They have shown potential in various applications, such as anticancer, antibacterial, antiviral activity, and even their application as sensors and delivery systems . Therefore, it is expected that the studies with boronic acids in medicinal chemistry will be extended in order to obtain new promising drugs shortly .

properties

IUPAC Name

[4-(2-methylpropoxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BO3/c1-8(2)7-14-10-5-3-9(4-6-10)11(12)13/h3-6,8,12-13H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCIPLLNDFCCBAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)OCC(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60584553
Record name [4-(2-Methylpropoxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60584553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Isobutoxyphenylboronic acid

CAS RN

153624-44-3
Record name [4-(2-Methylpropoxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60584553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 153624-44-3
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
A Matuszewska, M Uchman… - …, 2015 - ACS Publications
… three amphiphilic phenylboronic acids (PBA) differing in hydrophobicity, 4-dodecyloxyphenylboronic acid (C12), 4-octyloxyphenylboronic acid (C8), and 4-isobutoxyphenylboronic acid (…
Number of citations: 31 pubs.acs.org
M Alicja, U Mariusz, AW Agnieszka, S Andrzej… - 2015
Number of citations: 0

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